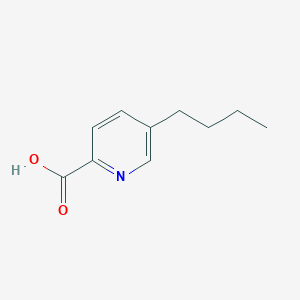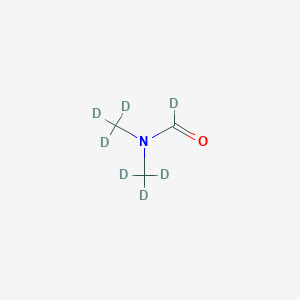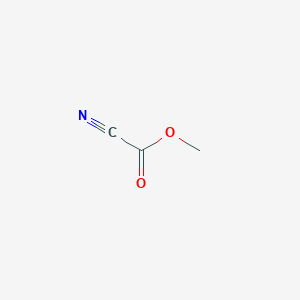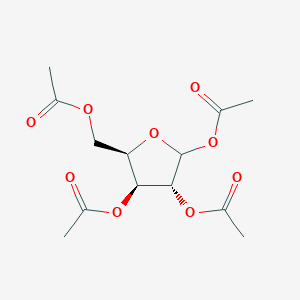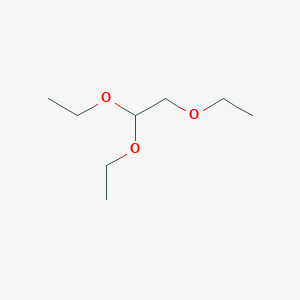
1,1,2-トリエトキシエタン
概要
説明
Synthesis Analysis
The synthesis of chemical compounds similar to 1,1,2-Triethoxyethane, such as 1,1,1-trimethoxyethane, involves complex processes that are often studied to understand their structural composition and reactivity. Techniques like electron diffraction in the gas phase have been applied to analyze these structures, providing insights into their molecular geometry (Spelbos, Mijlhoff, & Renes, 1978).
Molecular Structure Analysis
The molecular structure of compounds related to 1,1,2-Triethoxyethane has been extensively studied. For instance, the structure of 1,1,1-trimethoxyethane was investigated using electron diffraction, revealing detailed geometric parameters and conformational preferences (Spelbos, Mijlhoff, & Renes, 1978).
Chemical Reactions and Properties
Compounds with functional groups similar to 1,1,2-Triethoxyethane undergo various chemical reactions, highlighting their reactivity and potential applications in synthetic chemistry. Research into triethyloxonium tetrafluoroborate/1,2-dimethoxyethane as a substitute in O-methylation reactions underscores the versatility and chemical properties of these compounds (Ritter, Poschenrieder, & Bracher, 2009).
Physical Properties Analysis
The physical properties of 1,1,2-Triethoxyethane and similar molecules, such as 1,2-dimethoxyethane, are crucial for understanding their behavior in different environments. Studies on the crystal and molecular structure of 1,2-dimethoxyethane, for example, offer insights into its low melting point and crystallographic characteristics, contributing to our understanding of its physical properties (Yokoyama, Uekusa, & Ohashi, 1996).
科学的研究の応用
バイオマス変換
1,1,2-トリエトキシエタンは、バイオマス由来の糖から合成することができます . このプロセスは、ヘキソースの C-C 結合を切断することを伴い、これは大きな課題でした。 しかし、研究者らは、リンタングステン酸(HPW)のアルカリおよびアルカリ土類金属モノ水素塩がこの変換を効果的に触媒できることを発見しました . この研究は、ヘキソース中の C2-C4 結合の選択的切断に関する新しい知見と、バイオマス由来糖の新しい活用方法を提供しています .
グルコース変換
1,1,2-トリエトキシエタンは、ワンポットで効率的な変換プロセスによりグルコースから生成することができます . このプロセスは、メタノール相における W-ベータ触媒によるエピマー化、レトロアルドール縮合 (RAC)、アセタール化、およびエーテル化プロセスを伴います . この方法は、1,1,2-トリメトキシエタンの高い収率をもたらしました .
触媒研究
1,1,2-トリエトキシエタンの合成は、さまざまな触媒の特性を研究するために使用されてきました . たとえば、研究者らは、グルコースから 1,1,2-トリメトキシエタンへの変換を使用して、W-ベータ触媒の特性を研究してきました . 同様に、バイオマス由来糖から 1,1,2-トリアルコキシエタンへの変換は、リンタングステン酸の金属塩の特性を研究するために使用されてきました
Safety and Hazards
1,1,2-Triethoxyethane is classified as a hazardous substance. It has the signal word “Warning” and is associated with the hazard statements H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding ignition sources, handling in a well-ventilated area, and wearing protective gloves and eye/face protection .
将来の方向性
1,1,2-Triethoxyethane and similar alkyl orthoesters have potential applications in the field of sustainable energy. For example, a recent study demonstrated the efficient transformation of biomass-derived sugars into 1,1,2-trimethoxyethane via a series of reactions over W-Beta catalysts . This represents a novel approach to biomass-derived sugar valorization .
作用機序
Target of Action
1,1,2-Triethoxyethane, also known as Triethyl orthoacetate, is primarily used in the synthesis of various organic compounds . It doesn’t have a specific biological target, but it interacts with other molecules in chemical reactions.
Mode of Action
The compound acts as a reagent in organic synthesis, participating in various chemical reactions. For instance, it can be used for the synthesis of esters of phosphonic acids, carboxylic acids, and phosphinic acids . It also participates in the Johnson–Claisen rearrangement reaction to produce Ethyl alk-4-enoates .
Biochemical Pathways
1,1,2-Triethoxyethane is involved in several chemical synthesis pathways. For example, it has been used in the synthesis of ordered mesoporous carbons for catalysis, electrochemistry, and hydrogen storage applications . It’s also used in the synthesis of Benzoxazoles, Benzimidazoles, and Oxazolo[4,5-b]pyridines .
Pharmacokinetics
As a chemical reagent, 1,1,2-Triethoxyethane doesn’t have typical ADME (Absorption, Distribution, Metabolism, and Excretion) properties like pharmaceuticals. Its physical properties such as boiling point (142 °c), density (0885 g/mL at 25 °C), and refractive index (n20/D 1396) influence its behavior in chemical reactions .
Result of Action
The primary result of 1,1,2-Triethoxyethane’s action is the formation of new organic compounds. For example, it can lead to the formation of esters of phosphonic acids, carboxylic acids, and phosphinic acids . It also contributes to the formation of Ethyl alk-4-enoates through the Johnson–Claisen rearrangement reaction .
特性
IUPAC Name |
1,1,2-triethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-4-9-7-8(10-5-2)11-6-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSJUZIHZNZLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197455 | |
| Record name | 1,1,2-Triethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4819-77-6 | |
| Record name | 1,1,2-Triethoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4819-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2-Triethoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004819776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4819-77-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,2-Triethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-triethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,2-Triethoxyethane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYF2MW8WVR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

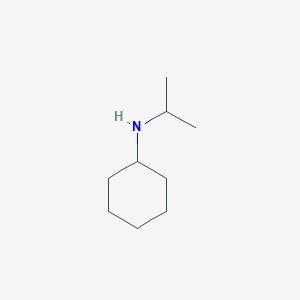


![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)


